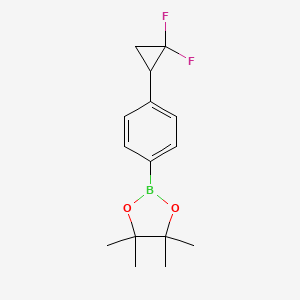

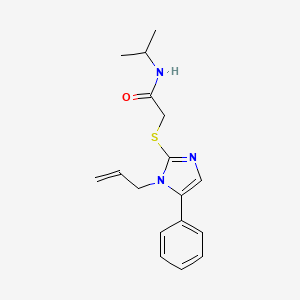

![molecular formula C8H7FN2S B2529841 4-Fluoro-2-methylbenzo[d]thiazol-6-amine CAS No. 1369131-45-2](/img/structure/B2529841.png)

4-Fluoro-2-methylbenzo[d]thiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Fluoro-2-methylbenzo[d]thiazol-6-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The introduction of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzothiazole ring can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, such as this compound, can be achieved through modifications of the Jacobsen cyclization of precursor thiobenzanilides. In one study, synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles were developed, which are closely related to the compound . These synthetic methods allow for the production of pure samples of target compounds, which are essential for pharmaceutical and preclinical development.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The introduction of substituents such as fluorine and methyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. X-ray diffraction analysis is commonly used to characterize the crystal structures of such compounds, providing detailed information on their molecular geometry .

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions, including nucleophilic substitution, which is often used in the synthesis of more complex derivatives. The presence of a fluorine atom can increase the electrophilic character of the adjacent carbon atoms, facilitating reactions with nucleophiles. Additionally, the nitro group in related compounds can be reduced to an amine, which can then undergo cyclization to form various heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, solubility, and stability, are influenced by its molecular structure. The introduction of fluorine can increase the compound's lipophilicity and metabolic stability, making it a potentially valuable pharmacophore. The compound's crystalline form, melting point, and solubility can be characterized using techniques such as X-ray diffraction, infrared spectroscopy, and elemental analysis . The presence of strong charge-assisted hydrogen bonds, as well as various weak nonbonding contacts, can contribute to the stabilization of the crystal structure and influence the compound's solid-state properties .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization The compound 4-Fluoro-2-methylbenzo[d]thiazol-6-amine and its derivatives have been involved in various chemical syntheses. An example includes the preparation of 6-Azidobenzothiazole and its derivatives from the corresponding amine, which resulted in the formation of novel thiazolo[4,5-g]benzoxazoles on thermolysis in a polyphosphoric-acetic acid mixture (Gallagher, Iddon, & Suschitzky, 1980). Furthermore, the spectroscopic features and molecular structure of similar compounds have been determined using various techniques, including single-crystal X-ray analysis, vibrational spectroscopy, and DFT calculations (Al-Harthy et al., 2019).

Cancer Research and Potential Therapeutic Uses Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity, particularly against the Colo205 cell line. These compounds induced G2/M cell cycle arrest and increased the levels of p53, leading to apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antimicrobial and Anthelmintic Activities Compounds synthesized from this compound have been explored for their antimicrobial and anthelmintic activities. A study focusing on 7-chloro-6-fluoro-N-(1,3-thiazol-2-yl)-1,3 benzothiazol-2-amine derivatives reported promising antibacterial activity, highlighting the potential of these compounds for biological and pharmacological screening (Javali et al., 2010).

Radioisotope Tracing and Environmental Studies Derivatives of this compound have been used in radioisotope tracing studies. For example, carbon-14 labelled dufulin was synthesized for research on its metabolism, residue, and environmental behavior, showcasing the utility of these compounds in understanding the environmental impact of chemical substances (Yang et al., 2018).

Mécanisme D'action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets leading to a variety of effects based on the specific derivative and target involved .

Biochemical Pathways

Thiazole derivatives are known to impact a broad range of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propriétés

IUPAC Name |

4-fluoro-2-methyl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJJOSJOJYWBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2S1)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1369131-45-2 |

Source

|

| Record name | 4-fluoro-2-methylbenzo[d]thiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

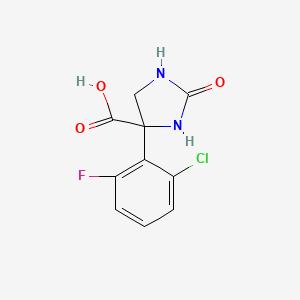

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

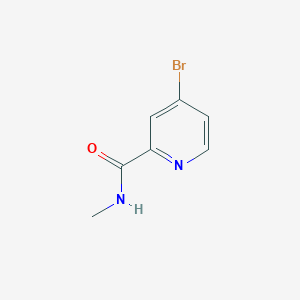

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

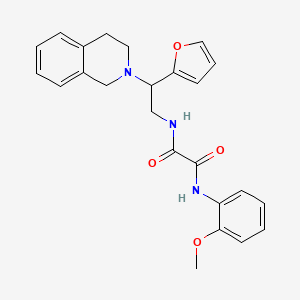

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

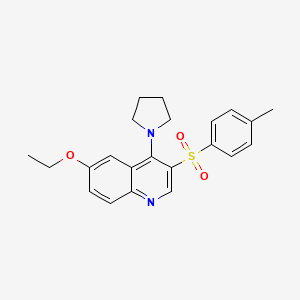

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)